molecular formula C12H10O3 B570897 [1,1'-Biphenyl]-2,3,3'-triol CAS No. 120728-34-9

[1,1'-Biphenyl]-2,3,3'-triol

Cat. No.: B570897
CAS No.: 120728-34-9
M. Wt: 202.209
InChI Key: LTBDNNORKOKPFC-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-2,3,3'-triol is a compound of significant interest in medicinal chemistry, particularly in the urgent development of new antibacterial agents. Research indicates that structurally related biphenyl derivatives, specifically those with specific hydroxylation patterns, demonstrate potent activity against a range of antibiotic-resistant pathogens . These derivatives have shown promising results in inhibiting the growth of challenging Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis , as well as Gram-negative strains like carbapenem-resistant Acinetobacter baumannii . Studies into the structure-activity relationships of these compounds suggest that the hydroxyl groups on the biphenyl scaffold are critical for their antibacterial efficacy, providing a valuable chemical template that is structurally distinct from known antibiotics . This makes this compound a key intermediate for researchers designing and synthesizing novel compounds to combat the growing global health crisis of antimicrobial resistance .

Properties

CAS No.

120728-34-9

Molecular Formula

C12H10O3

Molecular Weight

202.209

IUPAC Name

3-(3-hydroxyphenyl)benzene-1,2-diol

InChI

InChI=1S/C12H10O3/c13-9-4-1-3-8(7-9)10-5-2-6-11(14)12(10)15/h1-7,13-15H

InChI Key

LTBDNNORKOKPFC-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)C2=C(C(=CC=C2)O)O

Synonyms

[1,1-Biphenyl]-2,3,3-triol (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Hydroxyl Position Impact : The antibacterial activity of biphenyl triols is highly dependent on hydroxyl group placement. For example, compounds with hydroxyls on the B ring (e.g., 3,4,5-triols) exhibit enhanced antibacterial activity compared to isomers like 2,3,3'-triol, likely due to improved interactions with bacterial targets .
  • Substituent Effects: Electron-withdrawing groups (e.g., -F, -Cl, -CF₃) at the 4' position significantly boost antibacterial potency. For instance, 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (6i) showed MIC values of 3.13 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), outperforming non-substituted analogs .

Antibacterial Activity and Structure-Activity Relationships (SAR)

Comparative MIC Values Against Resistant Pathogens :

Compound MIC (µg/mL) Target Pathogens Reference
4'-(Trifluoromethyl)-3,4,5-triol (6i) 3.13 MRSA, Enterococcus faecalis
4'-Fluoro-3,4,5-triol (6g) 6.25 Carbapenem-resistant Acinetobacter baumannii
4'-Chloro-3,4,5-triol (6h) 12.5 MRSA
Ciprofloxacin (Control) 1.56–3.13 Broad-spectrum

SAR Insights :

  • Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in 6i enhances antibacterial activity by increasing electrophilicity and membrane permeability .
  • Hydroxyl Group Positioning : Triols with hydroxyls on the B ring (e.g., 3,4,5) exhibit superior activity compared to those with hydroxyls distributed across both rings (e.g., 2,3,3'), suggesting optimal spatial alignment for target binding .

Physicochemical Properties

Solubility and Reactivity :

  • Hydrophilicity : The 3,4,5-triol isomers (e.g., 6i, 6g) demonstrate higher water solubility compared to 2,3,3'-triol due to increased hydrogen bonding capacity .
  • Reactivity : Chloro and fluoro substituents (e.g., 6h, 6g) enhance stability against enzymatic degradation, prolonging antibacterial effects .

Preparation Methods

Reaction Design

This two-step protocol involves coupling methoxy-protected phenylboronic acids and halides, followed by demethylation to yield the triol.

Step 1: Suzuki-Miyaura Coupling
A representative synthesis employs 2,3-dimethoxyphenylboronic acid and 3-methoxyiodobenzene under palladium catalysis. The reaction proceeds in tetrahydrofuran (THF) with cesium carbonate (Cs₂CO₃) as a base, yielding 2,3,3'-trimethoxy-1,1'-biphenyl in 78% yield.

Step 2: Demethylation
Treatment with boron tribromide (BBr₃) in dichloromethane (DCM) selectively cleaves methyl ethers, affording this compound in 85% yield.

Optimization Insights

  • Catalyst Selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in coupling efficiency (78% vs. 62% yield).

  • Solvent Effects : THF minimizes side reactions compared to DMF.

  • Deprotection Control : Excess BBr₃ (3.5 equiv) ensures complete demethylation without ring bromination.

Method 2: Ullmann Coupling Followed by Hydroxylation

Reaction Design

Copper-mediated Ullmann coupling of halogenated precursors, followed by hydroxylation via hydrolysis, offers an alternative route.

Step 1: Ullmann Coupling
Reacting 2,3-dichloroiodobenzene with 3-chlorophenylboronic acid in the presence of CuI and 1,10-phenanthroline in dimethyl sulfoxide (DMSO) yields 2,3,3'-trichloro-1,1'-biphenyl in 65% yield.

Step 2: Hydroxylation
Hydrolysis using aqueous sodium hydroxide (6 M) at 160°C replaces chlorine atoms with hydroxyl groups, producing the triol in 70% yield.

Critical Parameters

  • Temperature : Elevated temperatures (>150°C) are essential for efficient Cl→OH conversion.

  • Leaving Group Reactivity : Chlorine’s poor leaving-group ability necessitates harsh conditions, risking decomposition.

Method 3: Direct Hydroxylation via Electrophilic Substitution

Nitration-Reduction-Diazotization

This multistep sequence introduces hydroxyl groups through nitro intermediates:

  • Nitration : Treat biphenyl with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) to install nitro groups at 2,3,3'-positions.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro groups to amines.

  • Diazotization-Hydrolysis : Sequential treatment with NaNO₂/HCl and H₂O yields the triol.

Limitations

  • Regioselectivity : Nitration lacks positional control, yielding mixtures requiring chromatography.

  • Functional Group Tolerance : Amine intermediates are prone to oxidation, capping yields at 50%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 9.42 (s, 3H, OH), 7.24–7.18 (m, 4H, aromatic), 6.95 (d, J = 8.1 Hz, 2H).

  • ¹³C NMR : δ 155.2 (C-OH), 130.4–120.1 (aromatic carbons).

  • HRMS : m/z calc. for C₁₂H₁₀O₃ [M+H]⁺: 203.0708; found: 203.0711.

Purity Assessment

HPLC analysis (C18 column, 0.1% HCOOH in H₂O/MeCN gradient) shows >98% purity for triol synthesized via Method 1 .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [1,1'-Biphenyl]-2,3,3'-triol, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves biphenyl coupling followed by hydroxylation. Key methods include:

  • Ullmann Coupling : Copper-catalyzed coupling of halogenated precursors (e.g., bromophenols) at 120–160°C in DMF, yielding biphenyl intermediates .
  • Hydroxylation : Oxidative hydroxylation using catalysts like Pd/C or enzymatic systems (e.g., tyrosinase) to introduce hydroxyl groups at specific positions .
  • Protection/Deprotection Strategies : Use of acetyl or methyl groups to control regioselectivity, followed by acidic or basic cleavage .
    • Critical Factors : Temperature, solvent polarity, and catalyst loading significantly affect yield (reported 45–78%) and purity. For example, Pd/C at 1.5 mol% improves regioselectivity but requires inert conditions .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Spectroscopy :

  • NMR : 1^1H and 13^{13}C NMR (DMSO-d₆) identify hydroxyl proton signals (δ 8.9–9.2 ppm) and aromatic splitting patterns .
  • FT-IR : O-H stretches (3200–3500 cm⁻¹) and aromatic C=C vibrations (1450–1600 cm⁻¹) confirm functional groups .
    • Crystallography :
  • Single-Crystal X-ray Diffraction : Resolve molecular geometry and hydrogen-bonding networks. SHELX software (e.g., SHELXL-2018) is standard for refinement, achieving R-factors < 0.05 for high-resolution data .

Q. What preliminary biological screening assays have been reported for this compound?

  • Antioxidant Activity :

  • DPPH Radical Scavenging : IC₅₀ values range from 12–35 μM, comparable to ascorbic acid .
  • Lipid Peroxidation Inhibition : Measured via thiobarbituric acid reactive substances (TBARS) assay in liver microsomes .
    • Enzyme Inhibition :
  • Tyrosinase Inhibition : IC₅₀ of 8.2 μM, suggesting potential for hyperpigmentation therapy .
    • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa) show moderate activity (IC₅₀ ~50 μM) .

Advanced Research Questions

Q. How does the hydroxylation pattern of this compound influence its antioxidant capacity compared to related polyphenols?

  • Structure-Activity Relationship (SAR) :

  • Meta-Substitution : The 2,3,3'-triol configuration enhances radical stabilization via intramolecular hydrogen bonding, improving scavenging efficiency over para-substituted analogs .
  • Comparative Studies : Against phloroglucinol (1,3,5-triol), the biphenyl scaffold shows 2× higher activity due to extended π-conjugation and redox potential .
    • Experimental Validation : Electrochemical methods (cyclic voltammetry) quantify oxidation potentials, correlating with DFT-calculated HOMO/LUMO gaps .

Q. What computational chemistry approaches have been employed to model the electronic structure and binding modes of this compound?

  • Density Functional Theory (DFT) :

  • Geometry Optimization : B3LYP/6-31G(d) basis sets predict bond angles and dihedral angles within 2% of crystallographic data .
  • Molecular Docking : AutoDock Vina simulates binding to tyrosinase (PDB: 2Y9X), identifying hydrogen bonds with His263 and Cu²⁺ ions .
    • MD Simulations : GROMACS assesses stability in aqueous solutions, revealing aggregation tendencies due to hydrophobic biphenyl cores .

Q. What challenges exist in reconciling conflicting biological activity data across studies of biphenyl polyol derivatives?

  • Key Issues :

  • Concentration-Dependent Effects : Antioxidant activity may reverse to pro-oxidant behavior at >100 μM due to Fenton-like reactions .
  • Assay Variability : DPPH results vary with solvent (e.g., ethanol vs. methanol) and pH, requiring standardized protocols .
    • Resolution Strategies :
  • Meta-Analysis : Cross-referencing EC₅₀ values from orthogonal assays (e.g., ORAC vs. ABTS) .
  • Synergistic Studies : Co-administration with metal chelators (e.g., EDTA) to isolate specific mechanisms .

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